Aluminum, ((1E)-4-methyl-1-pentenyl)bis(2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Diisobutyl(4-methylpent-1-enyl)aluminium is an organoaluminium compound characterized by the presence of aluminium bonded to organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Diisobutyl(4-methylpent-1-enyl)aluminium typically involves the reaction of diisobutylaluminium hydride with 4-methylpent-1-ene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of the aluminium compound.
Industrial Production Methods
In an industrial setting, the production of (Z)-Diisobutyl(4-methylpent-1-enyl)aluminium may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(Z)-Diisobutyl(4-methylpent-1-enyl)aluminium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxides and other by-products.
Reduction: It can act as a reducing agent in organic synthesis, facilitating the reduction of carbonyl compounds to alcohols.
Substitution: The aluminium center can participate in substitution reactions, where ligands are exchanged with other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with (Z)-Diisobutyl(4-methylpent-1-enyl)aluminium include oxygen, hydrogen, and various nucleophiles. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminium oxides, while reduction reactions can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-Diisobutyl(4-methylpent-1-enyl)aluminium is used as a reagent in organic synthesis. Its ability to act as a reducing agent makes it valuable for the reduction of carbonyl compounds.
Biology
While its applications in biology are less common, the compound’s reactivity can be harnessed in the modification of biomolecules for research purposes.
Medicine
In medicine, organoaluminium compounds are explored for their potential use in drug delivery systems and as catalysts in the synthesis of pharmaceutical compounds.
Industry
Industrially, (Z)-Diisobutyl(4-methylpent-1-enyl)aluminium is used in the production of polymers and other materials. Its reactivity and ability to form stable complexes make it useful in various manufacturing processes.
Mechanism of Action
The mechanism by which (Z)-Diisobutyl(4-methylpent-1-enyl)aluminium exerts its effects involves the interaction of the aluminium center with various substrates. The aluminium atom can coordinate with electron-rich sites on the substrate, facilitating reactions such as reduction and substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Diisobutylaluminium hydride: A related compound used as a reducing agent in organic synthesis.
Triisobutylaluminium: Another organoaluminium compound with similar reactivity but different steric properties.
Diethylaluminium chloride: Used in similar applications but with different reactivity and selectivity.
Uniqueness
(Z)-Diisobutyl(4-methylpent-1-enyl)aluminium is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with various substrates makes it valuable in both research and industrial applications.
Properties
CAS No. |
68900-82-3 |
---|---|
Molecular Formula |
C14H29Al |
Molecular Weight |
224.36 g/mol |
IUPAC Name |
[(E)-4-methylpent-1-enyl]-bis(2-methylpropyl)alumane |
InChI |
InChI=1S/C6H11.2C4H9.Al/c1-4-5-6(2)3;2*1-4(2)3;/h1,4,6H,5H2,2-3H3;2*4H,1H2,2-3H3; |
InChI Key |
WPIPUXPRJZVKFN-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)C/C=C/[Al](CC(C)C)CC(C)C |
Canonical SMILES |
CC(C)CC=C[Al](CC(C)C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.